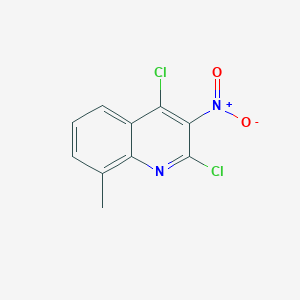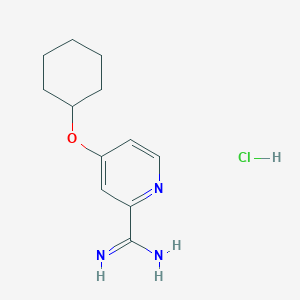
4-(Cyclohexyloxy)picolinimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexyloxy)picolinimidamide hydrochloride is a chemical compound with the molecular formula C12H18ClN3O and a molecular weight of 255.74 g/mol . This compound is known for its unique structure, which includes a cyclohexyloxy group attached to a picolinimidamide core. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 4-(Cyclohexyloxy)picolinimidamide hydrochloride involves several steps. One common synthetic route includes the reaction of picolinic acid with cyclohexanol in the presence of a dehydrating agent to form the cyclohexyloxy derivative. This intermediate is then reacted with an appropriate amidating agent to form the picolinimidamide. Finally, the hydrochloride salt is formed by reacting the picolinimidamide with hydrochloric acid .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
4-(Cyclohexyloxy)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically oxidized derivatives of the picolinimidamide core.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyclohexyloxy group can be replaced by other nucleophiles under appropriate conditions
Wissenschaftliche Forschungsanwendungen
4-(Cyclohexyloxy)picolinimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 4-(Cyclohexyloxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence various biochemical processes through its unique chemical structure .
Vergleich Mit ähnlichen Verbindungen
4-(Cyclohexyloxy)picolinimidamide hydrochloride can be compared with other similar compounds, such as:
4-(Cyclohexyloxy)picolinic acid: This compound shares a similar structure but lacks the amidamide group, resulting in different chemical properties and applications.
4-(Cyclohexyloxy)picolinimidamide: The non-hydrochloride form of the compound, which may have different solubility and reactivity characteristics.
4-(Cyclohexyloxy)picolinimidamide sulfate: Another salt form of the compound, which can be used in different contexts depending on the desired properties
Eigenschaften
CAS-Nummer |
1179360-84-9 |
|---|---|
Molekularformel |
C12H18ClN3O |
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
4-cyclohexyloxypyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c13-12(14)11-8-10(6-7-15-11)16-9-4-2-1-3-5-9;/h6-9H,1-5H2,(H3,13,14);1H |
InChI-Schlüssel |
CJJWDNKBTLSKLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=CC(=NC=C2)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857001.png)
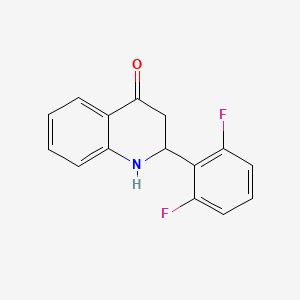

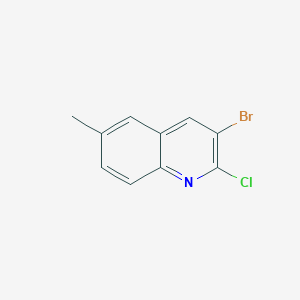



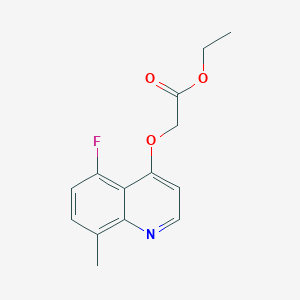



![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)
